N-(2-methoxyphenyl)-2,5-dimethyl-7-(p-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
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Overview
Description
N-(2-methoxyphenyl)-2,5-dimethyl-7-(p-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C22H23N5O2 and its molecular weight is 389.459. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Antioxidant Activity
One study demonstrated the synthesis of a series of triazolopyrimidines, including compounds with structural similarities to N-(2-methoxyphenyl)-2,5-dimethyl-7-(p-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide. These compounds were evaluated for their antimicrobial and antioxidant activities. The findings revealed significant antimicrobial properties against various bacterial strains, highlighting the potential use of these compounds in developing new antimicrobial agents (Gilava et al., 2020).
Anti-Inflammatory and Analgesic Properties
Another study focused on the synthesis of novel compounds derived from this compound, investigating their anti-inflammatory and analgesic activities. The research indicated that some synthesized compounds exhibited significant COX-2 inhibitory effects, analgesic, and anti-inflammatory activities, suggesting their potential as therapeutic agents in treating inflammation and pain (Abu‐Hashem et al., 2020).
Anticancer Drug Carrier
Research into polymeric materials as drug carriers included the synthesis of new heterocyclic derivatives based on triazolopyrimidine structures. These compounds were tested for their efficacy as carriers for anticancer drugs, showing promising slow-release properties and anticancer activities against specific cancer cell lines. This suggests the potential of this compound derivatives in the development of novel anticancer therapies (Helaly et al., 2014).
Corrosion Inhibition
A study introduced new corrosion inhibitors based on triazolopyrimidine derivatives for copper protection in chloride environments. These compounds, including those structurally related to this compound, showed excellent inhibition effects, suggesting their utility in protecting metals from corrosion (Kruzhilin et al., 2021).
Mechanism of Action
Target of Action
Similar compounds, such as 1,2,4-triazolo[1,5-a]pyridines, have been found to exhibit numerous activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors . These targets play crucial roles in various biological processes, including immune response, cellular growth, and differentiation .
Mode of Action
Similar compounds have been found to inhibit their targets, leading to changes in cellular processes . For instance, JAK1 and JAK2 inhibitors can disrupt the JAK-STAT signaling pathway, which is involved in immune response and cell growth .
Biochemical Pathways
The compound likely affects the pathways associated with its targets. For example, if it acts as a JAK1 and JAK2 inhibitor, it would affect the JAK-STAT signaling pathway . This pathway is involved in various cellular processes, including cell growth, differentiation, and immune response .
Pharmacokinetics
Similar compounds have been found to have favorable pharmacokinetic properties .
Result of Action
The result of the compound’s action would depend on its targets and mode of action. If it acts as a JAK1 and JAK2 inhibitor, it could potentially inhibit cell growth and modulate immune response . .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. These can include the pH of the environment, the presence of other compounds, and the temperature . .
Properties
IUPAC Name |
N-(2-methoxyphenyl)-2,5-dimethyl-7-(4-methylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O2/c1-13-9-11-16(12-10-13)20-19(14(2)23-22-24-15(3)26-27(20)22)21(28)25-17-7-5-6-8-18(17)29-4/h5-12,20H,1-4H3,(H,25,28)(H,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUOZKBBAQFOWRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C(=C(NC3=NC(=NN23)C)C)C(=O)NC4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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